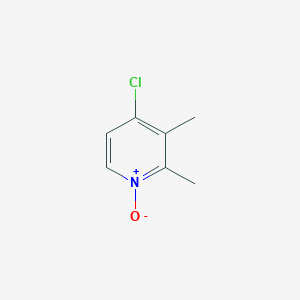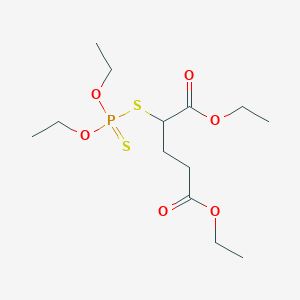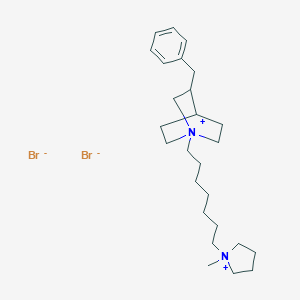
4-Chloro-2,3-dimethylpyridine 1-oxide
Übersicht
Beschreibung
Synthesis Analysis 4-Chloro-2,3-dimethylpyridine 1-oxide is synthesized from 2,3-dimethylpyridine through a series of reactions involving oxidation, nitration, and chlorination. Sodium tungstate acts as a catalyst, and hydrogen peroxide is used as an oxidant, achieving a high yield of 96.5%. Nitration is carried out with 65% nitric acid as a nitrating agent, yielding 86.3% purity, and chlorination is conducted using acetyl chloride as a chloridizing agent, yielding 86.8% purity. The overall yield of this process reaches 72.2%, with the structure of the final product confirmed by 1H NMR (Feng Xiao-liang, 2006).
Molecular Structure Analysis The molecular structure of related N-oxide compounds, including 4-dimethylamino-2,6-dimethylpyridine N-oxide, has been studied through X-ray diffraction, FTIR spectroscopy, and ab initio HF calculations. These studies provide insights into the molecular configuration, hydrogen bond dynamics, and the relationship between geometrical parameters and ΔpKa, relevant for understanding the structure of 4-Chloro-2,3-dimethylpyridine 1-oxide (Z. Dega‐Szafran et al., 1999).
Chemical Reactions and Properties 4-Chloro-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including nucleophilic substitution, due to its active chloro group. Its reactivity in such processes is influenced by its N-oxide group, which can affect the electronic distribution and reactivity of the molecule. Studies on similar compounds highlight the versatility of N-oxides in organic synthesis and their potential for producing a wide range of derivatives through nucleophilic substitution and other reactions (S. Sako, 1962).
Wissenschaftliche Forschungsanwendungen
Green Chemistry Application : A study by Gilbile, Bhavani, and Vyas (2017) highlighted the potential of 4-Chloro-2,3-dimethylpyridine 1-oxide in green chemistry. They developed a modified synthesis method for an intermediate in Dexlansoprazole, demonstrating reduced waste generation and improved atom economy (Gilbile, Bhavani, & Vyas, 2017).
Semiconductor and Catalysis : The complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides, a related compound, show promising properties for applications in semiconductors, catalysis, and photocatalysis, as reported by Ramakrishnan and Soundararajan (1977) (Ramakrishnan & Soundararajan, 1977).
Synthesis of High-Purity Compounds : Pan Xiang-jun (2006) demonstrated the successful synthesis of a high-purity compound, 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole (5-MTP), from 4-chloro-2,3-dimethylpyridine (Pan Xiang-jun, 2006).
Improved Synthesis Process : Feng Xiao-liang (2006) improved the process for synthesizing 4-chloro-2,3-dimethylpyridine-N-oxide from 2,3-dimethylpyridine, achieving a yield of 72.2% with high purity (Feng Xiao-liang, 2006).
Lanthanide Perchlorate Complexes : Navaneetham and Soundararajan (1981) studied lanthanide perchlorate complexes with 4-chloro 2-picoline-1-oxide and other related compounds, indicating potential applications in various fields (Navaneetham & Soundararajan, 1981).
Crystal Structure Analysis : Research by Hanuza et al. (1997) on 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, a related compound, revealed insights into attractive intermolecular interactions in crystal packing (Hanuza et al., 1997).
Safety And Hazards
This compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUYHRNUDDANSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dimethylpyridine 1-oxide | |
CAS RN |
59886-90-7 | |
| Record name | 4-Chloro-2,3-dimethylpyridine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59886-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 59886-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2,3-dimethylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)



![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)







